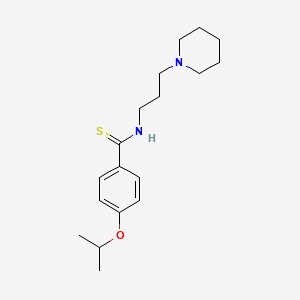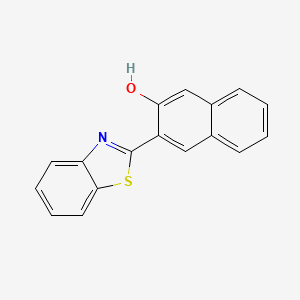![molecular formula C15H11NO2 B14684154 2-Nitrospiro[cyclopropane-1,9'-fluorene] CAS No. 34163-56-9](/img/structure/B14684154.png)
2-Nitrospiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrospiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety with a nitro group attached
Vorbereitungsmethoden
The synthesis of 2-Nitrospiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method includes the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane structures .
Analyse Chemischer Reaktionen
2-Nitrospiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Ring-Opening Reactions: The cyclopropane ring can be opened under basic conditions to form enynes, butadienes, or butatrienes.
Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and bases for ring-opening reactions.
Wissenschaftliche Forschungsanwendungen
2-Nitrospiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitrospiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro group and spirocyclic structure. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
2-Nitrospiro[cyclopropane-1,9’-fluorene] can be compared to other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] derivatives. These compounds share the spirocyclic motif but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
34163-56-9 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-nitrospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |
InChI-Schlüssel |
UQJXUNBFXGVJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



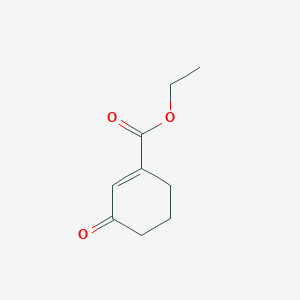
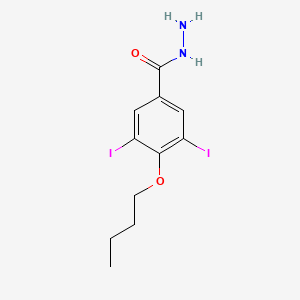
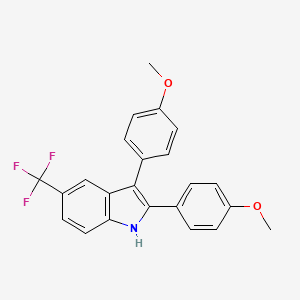
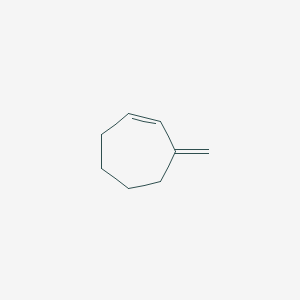
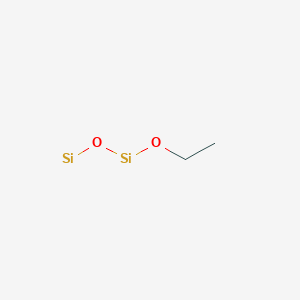
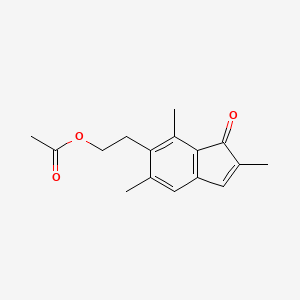
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
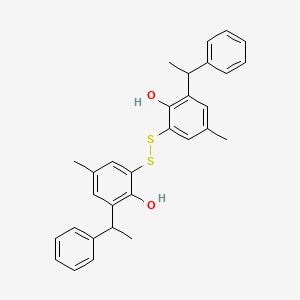
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
